molecular formula C9H14O8 B12339939 (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid

(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid

Cat. No.: B12339939
M. Wt: 250.20 g/mol
InChI Key: IZHMZNLAOQHCDZ-LRGKAINGSA-N
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Description

(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyran ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the use of dihydroxyacetone and a suitable aldehyde under acidic conditions to form the pyran ring. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts in industrial settings can also enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable substrate for various enzymatic reactions, providing insights into enzyme specificity and function.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of polymers and other materials. Its chemical reactivity allows for the modification of material properties, making it useful in creating specialized industrial products.

Mechanism of Action

The mechanism of action of (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid: shares similarities with other polyhydroxy compounds such as glucose and sorbitol.

    Glucose: A simple sugar with multiple hydroxyl groups, commonly used in energy metabolism.

    Sorbitol: A sugar alcohol used in food and pharmaceutical industries.

Uniqueness

What sets this compound apart is its unique pyran ring structure combined with multiple hydroxyl groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14O8

Molecular Weight

250.20 g/mol

IUPAC Name

(2R,3R,4S)-3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4+,6+,7+,8+/m0/s1

InChI Key

IZHMZNLAOQHCDZ-LRGKAINGSA-N

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O

Origin of Product

United States

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